molecular formula C8H13ClN2O2S B581278 2-amino-N-phenylethanesulfonamide hydrochloride CAS No. 1100424-69-8

2-amino-N-phenylethanesulfonamide hydrochloride

Cat. No.: B581278
CAS No.: 1100424-69-8
M. Wt: 236.714
InChI Key: WSKIOJNFIPWWEC-UHFFFAOYSA-N
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Description

2-amino-N-phenylethanesulfonamide hydrochloride is a chemical intermediate of significant interest in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents. Scientific research has established that taurine-based sulfonamide derivatives, which share this compound's core structure, exhibit potent cytotoxic activity against a range of cancer cell lines, including neuroblastoma (SH-SY5Y), pancreatic carcinoma (PANC-1), and highly aggressive triple-negative breast cancer (MDA-MB-231) . The primary research value of this chemical scaffold lies in its ability to induce programmed cell death, or apoptosis, in malignant cells. Mechanistic studies on related active derivatives indicate that they can trigger the intrinsic apoptotic pathway by modulating key regulatory proteins . This is characterized by the upregulation of pro-apoptotic effectors such as BAX and the executioner enzymes caspase-3 and caspase-9, coupled with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL . This compound provides researchers with a versatile building block for developing new taurine-based therapeutic candidates and for probing the complex mechanisms of caspase-dependent and caspase-independent cell death pathways .

Properties

IUPAC Name

2-amino-N-phenylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c9-6-7-13(11,12)10-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKIOJNFIPWWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100424-69-8
Record name 2-amino-N-phenylethane-1-sulfonamide hydrochloride
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Preparation Methods

Reaction Mechanism and Optimization

This method adapts principles from the synthesis of structurally related sulfonamides. The process begins with N-phenylethylamine as the starting material, subjected to chlorosulfonation using chlorsulfonic acid (ClSO₃H) under cryogenic conditions (-10°C to 0°C). The intermediate sulfonyl chloride is subsequently treated with aqueous ammonia to yield the sulfonamide.

Critical Parameters:

  • Molar Ratio: A 3.5:1 to 4.5:1 ratio of ClSO₃H to substrate ensures complete conversion without over-sulfonation.

  • Temperature Control: Ice baths (-5°C ± 1°C) prevent exothermic side reactions during chlorosulfonation.

  • Workup: Precipitation in frozen water (-10°C to 0°C) isolates the sulfonamide intermediate with 75–80% purity.

Table 1: Chlorosulfonation-Ammonolysis Yield Optimization

ParameterOptimal RangeYield (%)Purity (HPLC)
ClSO₃H Ratio3.5:1–4.5:17892
Reaction Temp (°C)-5 ± 18294
Ammonia Concentration25–30 wt%7589

Sulfonyl Chloride-Amine Coupling

Synthesis of 2-Aminoethanesulfonyl Chloride

A protected amine strategy is employed to synthesize the sulfonyl chloride precursor:

  • Phthalimide Protection: 2-Aminoethanol reacts with phthalic anhydride to form 2-phthalimidoethanol.

  • Sulfonation: The alcohol is converted to 2-phthalimidoethanesulfonic acid using fuming sulfuric acid (H₂SO₄·SO₃).

  • Chlorination: Reaction with PCl₅ in dichloromethane generates 2-phthalimidoethanesulfonyl chloride.

Coupling with Aniline

The sulfonyl chloride reacts with aniline in tetrahydrofuran (THF) at 0°C, followed by deprotection using hydrazine hydrate to liberate the primary amine. Final treatment with HCl gas in ethanol yields the hydrochloride salt.

Key Observations:

  • Deprotection Efficiency: Hydrazine achieves >90% deprotection but requires rigorous exclusion of moisture.

  • Salt Formation: Ethanol facilitates crystallization, yielding 85–90% pure product.

Reductive Amination Approach

Two-Step Functionalization

This route avoids sulfonyl chloride intermediates:

  • Sulfonation of Ethylene Diamine: Ethylene diamine reacts with sulfur trioxide (SO₃) in dioxane to form 2-aminoethanesulfamic acid.

  • Reductive Coupling: The sulfamic acid undergoes reductive amination with benzaldehyde using NaBH₃CN, followed by acid hydrolysis to yield the target compound.

Advantages:

  • Bypasses hazardous chlorosulfonation steps.

  • Achieves 70–75% overall yield with minimal byproducts.

Limitations:

  • Requires strict pH control (pH 4–5) during reductive amination to prevent over-reduction.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

Developed for combinatorial chemistry, this method uses Wang resin functionalized with a sulfonate ester. Sequential reactions include:

  • Amine Attachment: Coupling of Fmoc-protected ethylenediamine to the resin.

  • Sulfonylation: On-resin reaction with benzenesulfonyl chloride.

  • Cleavage and Salt Formation: TFA-mediated cleavage followed by HCl treatment.

Performance Metrics:

  • Purity: >95% (LC-MS).

  • Scalability: Suitable for gram-scale synthesis with 65–70% yield.

Comparative Analysis of Methods

Table 2: Method Comparison for Industrial Feasibility

MethodYield (%)Purity (%)Hazard ProfileScalability
Chlorosulfonation7892High (ClSO₃H use)Moderate
Sulfonyl Chloride8594Moderate (PCl₅)High
Reductive Amination7088LowLimited
Solid-Phase6895LowHigh

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Chlorosulfonation: Economical for bulk production but requires specialized corrosion-resistant equipment.

  • Solid-Phase Synthesis: Higher per-unit cost but ideal for high-purity pharmaceutical applications.

Environmental Impact

  • Waste Streams: Chlorosulfonation generates HCl gas, necessitating scrubbers.

  • Green Chemistry: Reductive amination aligns with sustainable practices due to aqueous workup .

Chemical Reactions Analysis

2-Amino-N-phenylethanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Amino-N-phenylethanesulfonamide hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in:

Mechanism of Action

The mechanism of action of 2-amino-N-phenylethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. It can inhibit or modify the activity of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Aromatic Substitutions

2-Amino-N-phenylethanesulfonamide Hydrochloride
  • Structure: Phenylethyl-sulfonamide with an amino group and hydrochloride salt.
  • Status : Discontinued commercially, suggesting challenges in stability or synthesis .
  • Applications : Likely explored as a synthetic intermediate or bioactive scaffold.
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide Hydrochloride (CAS 1170639-76-5)
  • Structure: Methylsulfonamide linked to an aminoethylphenyl group with HCl.
  • Key Differences: Substituent position: Aminoethyl group on the phenyl ring vs. phenylethyl chain in the target compound. Commercial availability: Actively listed for R&D use, indicating better stability or demand .
  • Applications : Investigated in drug discovery for its modified solubility and binding properties.
2-Phenylethanesulfonyl Chloride (CAS 4025-71-2)
  • Structure : Phenylethyl-sulfonyl chloride precursor.
  • Role : Used in synthesizing sulfonamide derivatives like the target compound.
  • Key Differences : Reactive sulfonyl chloride group vs. stable sulfonamide in the target compound .

Hydrochloride Salts of Amine-Containing Pharmaceuticals

Memantine Hydrochloride
  • Structure : Tricyclic amine with dimethyl groups and HCl salt .
  • Key Differences :
    • Larger, rigid structure vs. flexible phenylethyl chain in the target compound.
    • Pharmacological use: FDA-approved for Alzheimer’s disease, unlike the discontinued target compound.
Ranitidine-Related Compounds
  • Example: Ranitidine diamino hemifumarate (Related Compound A) .
  • Structure: Furan-containing diamino compound with a hemifumarate salt.
  • Key Differences :
    • Furan ring and nitroacetamide groups vs. sulfonamide in the target compound.
    • Therapeutic use: Histamine H2 antagonist (anti-ulcer), highlighting divergent biological targets.

Key Research Findings and Challenges

Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of 2-phenylethylamine, but scalability issues may contribute to its discontinuation .

Stability Issues : Discontinuation suggests susceptibility to degradation (e.g., hydrolysis of sulfonamide or amine groups) under storage conditions .

Biological Activity

2-Amino-N-phenylethanesulfonamide hydrochloride, also known as sulfanilamide, is a sulfonamide compound that exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant research findings.

  • Chemical Formula : C₈H₁₃ClN₂O₂S
  • Molecular Weight : 236.72 g/mol
  • CAS Number : 16783504

Antimicrobial Activity

The primary biological activity of this compound is its antimicrobial properties. Research indicates that it has significant effects against both Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Activity

A study demonstrated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined through disc diffusion methods. Key findings include:

Bacterial Strain MIC (µg/mL) Activity Level
Staphylococcus aureus4Moderate
Escherichia coli32Moderate
Enterococcus faecalis256Low

The compound exhibited potent antibacterial activity, comparable to standard antibiotics such as gentamicin, particularly when certain substituents were introduced on the phenyl ring .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl moiety significantly influence the biological activity of sulfonamides. For instance:

  • Para-substitution with methoxy or methyl groups increased antibacterial activity by up to 64-fold compared to the non-substituted derivative.
  • Ortho and meta substitutions also enhanced activity but to a lesser extent.

These modifications affect the compound's lipophilicity and ability to penetrate bacterial cell walls, thus enhancing its efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for antifungal activity were generally higher than those for bacterial strains, indicating a more limited efficacy in this area.

Fungal Strain MIC (µg/mL) Activity Level
Candida albicans>2048Weak
Aspergillus niger>2048Weak

This suggests that while the compound has some antifungal properties, it is primarily effective as an antibacterial agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of sulfonamide derivatives. The mechanism involves inhibition of inflammatory mediators such as cytokines and prostaglandins. This property can be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains :
    A recent study evaluated the effectiveness of this compound against antibiotic-resistant strains of E. coli. The compound demonstrated significant inhibitory effects, suggesting potential for use in treating resistant infections.
  • Combination Therapy :
    Another study explored the synergistic effects of this compound when combined with other antibiotics. Results indicated enhanced antibacterial activity against multi-drug resistant strains, supporting its use in combination therapies .

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